DS-7423
Description
DS-7423 is a dual-targeting small-molecule inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), currently in phase I clinical trials for solid tumors . It inhibits PI3Kα (IC₅₀ = 15.6 nM) and mTOR (IC₅₀ = 34.9 nM), targeting the PI3K-AKT-mTOR signaling pathway, which is frequently dysregulated in cancers such as ovarian clear cell adenocarcinoma (OCCA) and non-small cell lung cancer (NSCLC) . The compound’s molecular formula is C₂₂H₂₇F₃N₁₀O₂, with a CAS registry number of 1222104-37-1 .
Properties
Appearance |
Solid powder |
|---|---|
Synonyms |
DS7423; DS 7423; DS-7423; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanism of Action :
- Inhibits PI3Kα, blocking AKT activation and downstream mTORC1/2 signaling .
- Induces TP53-dependent apoptosis in TP53 wild-type tumors by stabilizing TP53 and increasing phosphorylation at Ser15/Ser46, which activates pro-apoptotic genes like PUMA and p53AIP1 .
- Reduces S-phase cell populations and increases sub-G1 fractions in OCCA cell lines, indicating cell cycle arrest and apoptosis .
Clinical Findings :
- In phase I trials (N=69), DS-7423 demonstrated tumor shrinkage in peritoneal, thymic, and prostate cancers at doses ranging from 8–240 mg .
- Common treatment-related adverse events (TEAEs) included hyperglycemia (onset at 4 hours post-dose) and grade ≥3 ALT/AST elevations .
- No complete or partial responses were observed per RECIST 1.1 criteria, but durable disease control was achieved in 10/52 patients (19.2%) .
Comparison with Similar Compounds
Pharmacological Profiles
Efficacy and Biomarker Dependencies
This compound vs. Rapamycin
- Antiproliferative Activity: this compound showed superior growth inhibition in OCCA cells (IC₅₀ = 75 nM) compared to rapamycin (IC₅₀ >2,500 nM). In OVISE and RMG-1 xenografts, this compound reduced tumor volume by 60–70%, whereas rapamycin had minimal effects .
- FOXO Modulation : Unlike rapamycin, which increased p-FOXO3a/p-FOXO1 levels (indicating pathway reactivation), this compound suppressed FOXO phosphorylation, enhancing pro-apoptotic gene expression .
This compound vs. BEZ235
- TP53 Dependency : this compound’s apoptotic effects are stronger in TP53 wild-type cells (4–12% apoptosis induction) versus TP53-mutant lines (<5% apoptosis). BEZ235, however, lacks this TP53 selectivity, relying instead on PI3K pathway mutations (e.g., PIK3CA) for efficacy .
- Metabolic Response : this compound reduced [¹⁸F]-FDG-PET uptake by 36–48% in patients, correlating with mTOR pathway suppression. BEZ235’s metabolic effects are less documented in clinical settings .
This compound
- Dose-Limiting Toxicities (DLTs): Hyperglycemia, ALT/AST elevation (grade ≥3 in 10–15% of patients). No significant PK differences were observed between Asian and Caucasian cohorts (AUCτ = 1,200–1,500 ng·h/mL; Cmax = 80–120 ng/mL) .
- Metabolism : Primarily mediated by CYP2C8 and CYP3A4/5, necessitating caution with CYP inhibitors/inducers .
BEZ235
Rapamycin
- Adverse Events: Immunosuppression, hyperlipidemia, and mTORC2-related insulin resistance, which this compound avoids due to dual mTORC1/2 inhibition .
Clinical Implications
- Biomarker Strategy : this compound is most effective in TP53 wild-type, PI3K-activated tumors (e.g., OCCA with PIK3CA mutations), whereas BEZ235 and rapamycin lack reliable biomarkers .
- Race-Neutral Dosing : Unlike many kinase inhibitors, this compound’s PK parameters (AUC, Cmax) and recommended phase II dose (RP2D = 160 mg/day) are consistent across Asian and Caucasian populations .
Preparation Methods
Core Scaffold Formation
Heterocyclic Construction: The core structure of this compound involves a pyrrole-2-carboxamide linked to a chlorinated pyridinyl moiety. The preparation typically starts with the synthesis of these heterocyclic components via cyclization reactions and halogenation steps to introduce chlorine substituents at specific positions, which are critical for binding affinity and selectivity.
Chiral Side Chain Introduction: The molecule contains a chiral hydroxyethyl side chain attached to the pyrrole nitrogen. This side chain is introduced via stereoselective synthesis or chiral resolution methods to ensure the correct enantiomer is obtained, which is essential for biological activity.
Amide Bond Formation
- The linkage of the pyrrole and pyridine units is achieved through amide bond formation, often using coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters under controlled conditions to maintain the integrity of sensitive functional groups.
Halogenation and Substituent Optimization
- Chlorination at specific positions on the aromatic rings is introduced either by direct halogenation using reagents like N-chlorosuccinimide (NCS) or by using chlorinated starting materials. These steps are carefully controlled to avoid over-halogenation or side reactions.
Purification and Characterization
The crude product undergoes purification by chromatographic techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization to achieve high purity.
Characterization is performed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm structure and purity.
Detailed Research Findings on Preparation
Source and Supply
Patent-Related Synthetic Insights
Patent EP3082957A1 describes chemical entities structurally related to this compound, involving substituted pyrrole and pyridine derivatives with amide linkages, which are synthesized via multi-step organic reactions including:
Preparation of substituted pyridine intermediates through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
Formation of the pyrrole ring via cyclization of appropriate precursors.
Introduction of chiral alcohol side chains by asymmetric synthesis or chiral pool synthesis.
Final coupling steps to form the amide bond linking the heterocycles.
The patent emphasizes the importance of stereochemistry and substitution pattern for biological activity, which guides the synthetic approach to this compound and similar compounds.
Analytical Data Supporting Preparation
Biological studies using this compound confirm its purity and activity, indirectly validating the synthetic methods used. For example, IC50 values below 200 nM against PI3K isoforms indicate successful synthesis of the active compound.
Cell-based assays and flow cytometry analyses require highly pure this compound, implying rigorous purification and quality control during preparation.
Comparative Data Table: Key Synthetic Features of this compound
| Step/Feature | Description | Notes |
|---|---|---|
| Core Heterocycle Formation | Pyrrole and chloropyridine synthesis | Multi-step cyclization and halogenation |
| Chiral Side Chain Introduction | Stereoselective hydroxyethyl group attachment | Essential for activity and selectivity |
| Amide Bond Formation | Coupling of pyrrole and pyridine units | Use of carbodiimide coupling agents |
| Halogenation | Chlorination at specific aromatic positions | Controlled to avoid over-substitution |
| Purification | Chromatography and recrystallization | Achieves clinical-grade purity |
| Characterization | NMR, MS, elemental analysis | Confirms structure and stereochemistry |
Q & A
Q. What is the mechanism of action of DS-7423 in inducing apoptosis in ovarian clear cell adenocarcinoma (OCCA)?
this compound acts as a dual PI3K/mTOR inhibitor, triggering TP53-dependent apoptosis by modulating phosphorylation of key proteins (e.g., MDM2 at Ser166 and TP53 at Ser46/Ser15) and upregulating pro-apoptotic genes like p53AIP1 and PUMA . Methodologically, confirm these effects via Western blotting (for phosphorylation levels) and qPCR (for gene expression). Dose-response experiments (e.g., 0–10 µM) are critical to establish concentration-dependent efficacy.
Q. What experimental models are suitable for studying this compound’s antitumor effects?
In vitro models such as ES-2 cell lines (derived from OCCA) are commonly used to assess proliferation (via MTT assays), apoptosis (Annexin V/PI staining), and migration (scratch/wound-healing assays). In vivo xenograft models validate efficacy in tumor regression studies. Ensure replicates (n ≥ 3) and include controls for PI3K/mTOR pathway inhibition (e.g., LY294002 as a comparator) .
Q. How do researchers determine optimal this compound concentrations for in vitro studies?
Conduct dose-response curves across a range (e.g., 0.1–10 µM) and measure IC50 values for proliferation (Figure E) and EC50 for apoptosis (Figure D). Use nonlinear regression models (e.g., GraphPad Prism) to calculate these parameters. Note that apoptosis peaks at higher concentrations (>5 µM), while proliferation inhibition occurs at lower doses (~1 µM) .
Advanced Research Questions
Q. How to resolve contradictory data on this compound’s concentration-dependent effects on cell migration versus apoptosis?
While this compound increases apoptosis at high concentrations (Figure D), it paradoxically enhances migration and invasion (Figures G, H). To address this, use time-lapse microscopy to track single-cell behavior and RNA-seq to identify pro-migration genes (e.g., MMPs) activated under stress. Statistical tools like ANOVA with post-hoc tests can differentiate temporal vs. dose effects .
Q. What methodologies validate the role of TP53 in this compound’s efficacy?
Use TP53-knockdown models (siRNA/CRISPR) to test if apoptosis is abolished. Compare phosphorylation of TP53 targets (e.g., Ser46) in wild-type vs. mutant cells via immunoblotting (Figure A). Flow cytometry can quantify apoptotic cells (Annexin V+) in TP53-deficient cohorts. Data contradictions may arise in TP53-null cancers, necessitating alternative pathways (e.g., AKT/ERK) for analysis .
Q. How to design experiments assessing this compound synergism with other targeted therapies?
Combine this compound with PARP inhibitors (e.g., olaparib) or anti-angiogenics (e.g., bevacizumab) in OCCA models. Use Chou-Talalay synergy assays (CompuSyn software) to calculate combination indices (CI < 1 indicates synergy). Monitor biomarkers like γH2AX (DNA damage) and CD31 (angiogenesis) via immunofluorescence .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?
Apply nonlinear regression for IC50/EC50 calculations and two-way ANOVA for comparing multiple concentrations and time points. For migration/invasion assays (Figures G–J), use Student’s t-test for paired observations. Ensure p-values are adjusted for multiple comparisons (e.g., Bonferroni correction) .
Q. How to ensure reproducibility in this compound studies?
Document batch-to-batch variability in compound purity (HPLC/MS) and cell line authentication (STR profiling). Share raw data (e.g., flow cytometry FCS files) and protocols via repositories like Zenodo. Preclinical studies should follow ARRIVE guidelines for in vivo experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
